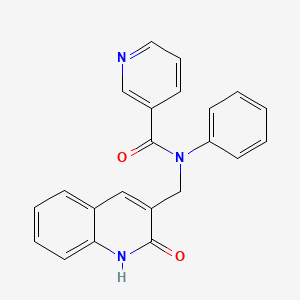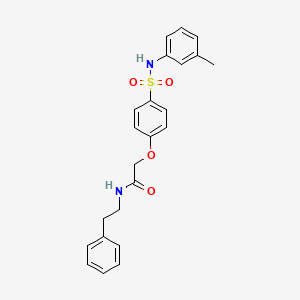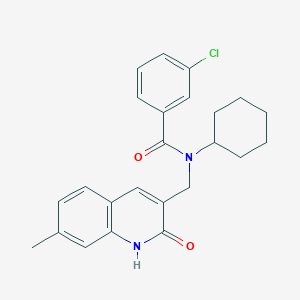
3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a critical role in B-cell receptor (BCR) signaling and is essential for the survival and proliferation of B-cells.
Mécanisme D'action
3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a highly selective inhibitor of BTK, which is a key component of the BCR signaling pathway. BTK plays a critical role in the activation of downstream signaling pathways that are essential for the survival and proliferation of B-cells. Inhibition of BTK by 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and inhibition of proliferation of B-cells.
Biochemical and Physiological Effects:
3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have favorable pharmacokinetic and pharmacodynamic properties, including good oral bioavailability, high selectivity, and good tolerability. 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has also been shown to have minimal off-target effects on other kinases, which is important for minimizing potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is its high selectivity for BTK, which makes it a promising drug candidate for the treatment of B-cell malignancies. In addition, 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has shown potent activity in preclinical models of B-cell malignancies, which suggests that it may be effective in the treatment of these diseases. However, one of the limitations of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the development of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One possible direction is to test its efficacy in clinical trials in patients with B-cell malignancies. Another direction is to explore its potential use in combination with other drugs, such as ibrutinib, venetoclax, and rituximab, to enhance its anti-tumor activity. Finally, further research is needed to elucidate the mechanism of action of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide and to identify potential biomarkers that can be used to predict its response in patients.
Méthodes De Synthèse
The synthesis of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-chlorobenzoyl chloride with cyclohexylamine to yield 3-chloro-N-cyclohexylbenzamide. The second step involves the reaction of the intermediate with 2-hydroxy-7-methylquinoline to yield the final product, 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. The synthesis of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been described in detail in a patent application by Takeda Pharmaceuticals.
Applications De Recherche Scientifique
3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has shown potent activity against B-cells and has been shown to induce apoptosis and inhibit proliferation of B-cells. 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has also been shown to have synergistic effects when used in combination with other drugs such as ibrutinib, venetoclax, and rituximab.
Propriétés
IUPAC Name |
3-chloro-N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-16-10-11-17-13-19(23(28)26-22(17)12-16)15-27(21-8-3-2-4-9-21)24(29)18-6-5-7-20(25)14-18/h5-7,10-14,21H,2-4,8-9,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPPOTHYKQQDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-cyclohexyl-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

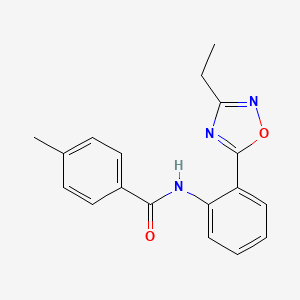
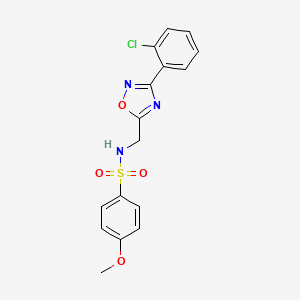
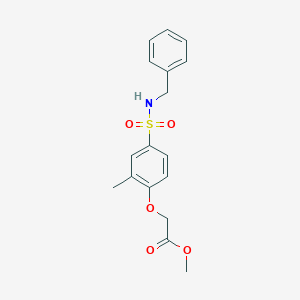
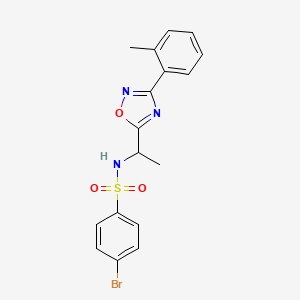
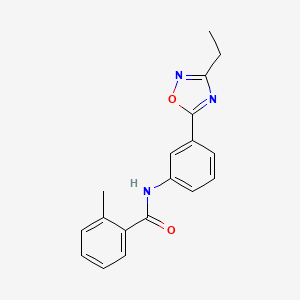
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7693738.png)
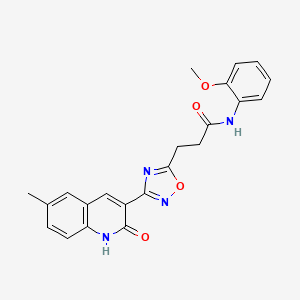
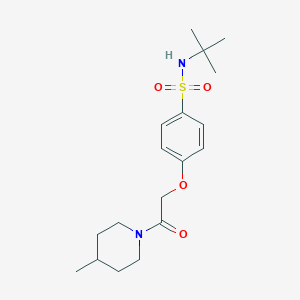
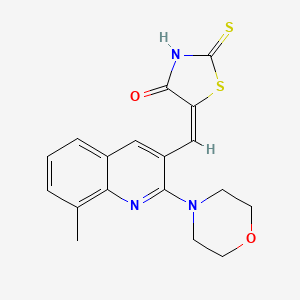
![2-(4-chlorophenoxy)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693774.png)
